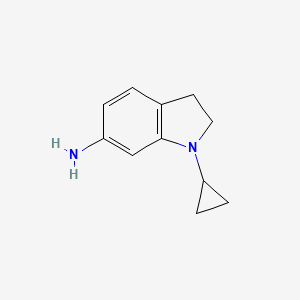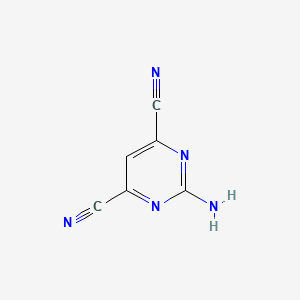
2-Aminopyrimidine-4,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopyrimidine-4,6-dicarbonitrile is a heterocyclic compound with the molecular formula C6H3N5 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminopyrimidine-4,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by condensation with cyanamide and cyclization using a Lewis acid protecting agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopyrimidine-4,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitrile oxides, while substitution reactions with amines may produce various aminopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminopyrimidine-4,6-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent for diseases such as cancer and malaria.
Wirkmechanismus
The mechanism of action of 2-Aminopyrimidine-4,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into DNA or RNA . The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Aminopyrimidine-4,6-dicarbonitrile include other aminopyrimidine derivatives such as 2-Amino-4,6-dimethylpyrimidine and 2-Amino-4,6-dihydroxypyrimidine .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarbonitrile groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
64376-15-4 |
|---|---|
Molekularformel |
C6H3N5 |
Molekulargewicht |
145.12 g/mol |
IUPAC-Name |
2-aminopyrimidine-4,6-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-2-4-1-5(3-8)11-6(9)10-4/h1H,(H2,9,10,11) |
InChI-Schlüssel |
MSASUKGLCUZDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



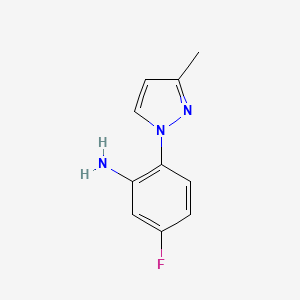
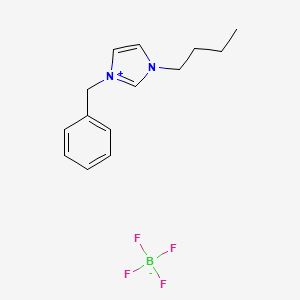
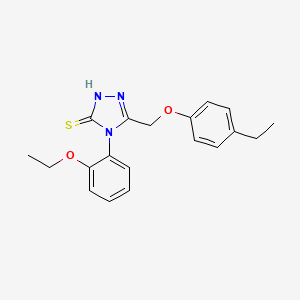
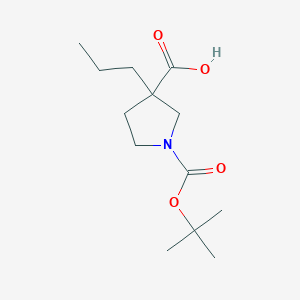
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
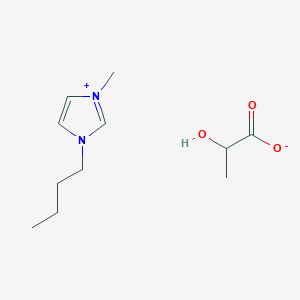


![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
